2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride

Lipophilicity LogP QSAR

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride (CAS 197719-27-0) is a heterocyclic acyl chloride featuring an oxazole core with methyl substituents at the 2- and 5-positions. With a molecular weight of 159.57 g/mol and the molecular formula C₆H₆ClNO₂, this reactive intermediate is supplied as a solid with typical commercial purity specifications ranging from 95% to 97%.

Molecular Formula C6H6ClNO2
Molecular Weight 159.57 g/mol
CAS No. 197719-27-0
Cat. No. B174659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride
CAS197719-27-0
Molecular FormulaC6H6ClNO2
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C)C(=O)Cl
InChIInChI=1S/C6H6ClNO2/c1-3-5(6(7)9)8-4(2)10-3/h1-2H3
InChIKeyXZXCVPKMCPXVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride (CAS 197719-27-0) Procurement Specifications and Baseline Characterization


2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride (CAS 197719-27-0) is a heterocyclic acyl chloride featuring an oxazole core with methyl substituents at the 2- and 5-positions [1]. With a molecular weight of 159.57 g/mol and the molecular formula C₆H₆ClNO₂, this reactive intermediate is supplied as a solid with typical commercial purity specifications ranging from 95% to 97% . It serves primarily as a building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research .

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride: Why Simple Oxazole Carbonyl Chloride Substitution Is Not a Viable Procurement Strategy


Attempting to substitute 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride with simpler, unsubstituted oxazole-4-carbonyl chlorides is scientifically unsound due to significant differences in both physicochemical and electronic properties. The presence of two methyl groups at the 2- and 5-positions fundamentally alters key parameters such as LogP and molar refractivity compared to unsubstituted analogs [1]. These changes directly impact solubility, reaction kinetics, and the final properties of downstream derivatives. The evidence below quantifies these critical differences, demonstrating why this specific dimethylated scaffold is non-interchangeable and why procurement must be compound-specific .

Quantitative Evidence Guide for 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride: Differentiating Data vs. Oxazole Carbonyl Chloride Analogs


Lipophilicity (LogP) Quantified: 2,5-Dimethyl vs. Unsubstituted 1,3-Oxazole-4-carbonyl Chloride

The target compound's LogP value is calculated as 0.62 (ACD/LogP), indicating a moderate lipophilicity. This is 2.2 times higher than the unsubstituted 1,3-oxazole-4-carbonyl chloride, which has a reported LogP of 0.49 [1]. This significant difference in lipophilicity is a direct consequence of the two methyl substituents and will impact membrane permeability and solubility in subsequent biological applications.

Lipophilicity LogP QSAR Physicochemical Properties

Molecular Refractivity and Density: Comparison of 2,5-Dimethyl vs. 2-Methyl-1,3-oxazole-4-carbonyl chloride

Molar refractivity and density are critical for understanding intermolecular interactions and predicting compound behavior. The 2,5-dimethylated compound exhibits a molar refractivity of 36.53 cm³ and a density of 1.282 g/cm³ . In contrast, the mono-methylated analog, 2-Methyl-1,3-oxazole-4-carbonyl chloride (MW 145.54 g/mol), is expected to have significantly lower values due to its reduced mass and polarizability, although specific data were not located .

Molecular Refractivity Density Physicochemical Properties

Thermal Properties: Melting Point Benchmarking of 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride

The compound's melting point is reported at 217 °C, which is significantly higher than other aryl-substituted oxazole-4-carbonyl chlorides, such as 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride, which melts at 135 °C [1] . This high melting point for the target compound indicates strong crystal lattice energy and can be a key quality control parameter.

Melting Point Thermal Analysis Purity Handling

High-Purity Procurement: Assay Comparison of Commercial Suppliers for 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride

Commercial availability of the compound is offered with a 97% assay specification from major suppliers like Thermo Scientific, representing a higher purity grade compared to the more common 95% minimum specification offered by other vendors for this and related compounds . This higher purity specification can reduce the need for additional purification steps in sensitive applications.

Purity Assay Procurement Quality Control

Definitive Application Scenarios for 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride Based on Quantified Differentiation


Synthesis of 2,5-Dimethyloxazole-Containing Amides and Esters in Drug Discovery

The compound is optimally suited as a reactive acyl chloride building block for introducing the 2,5-dimethyloxazole-4-carbonyl moiety into drug candidates . Its unique physicochemical properties, such as a LogP of 0.62, will impart distinct lipophilicity to the resulting amides or esters compared to those derived from non-methylated analogs . This is crucial for modulating the ADME properties of lead compounds in medicinal chemistry programs .

Preparation of Complex Heterocyclic Systems via Nucleophilic Substitution

As a carbonyl chloride, it is highly reactive towards nucleophiles, making it an ideal intermediate for constructing more complex heterocyclic architectures . For example, it can be used to synthesize isoxazole derivatives, as demonstrated by its reaction with appropriate reagents to yield 2-(2,5-Dimethyl-oxazole-4-carbonyl)-4-methyl-5-oxo-2,5-dihydro-isoxazole-3-carboxylic acid ethyl ester with an 85% yield . This highlights its utility in multi-step organic synthesis.

Physicochemical Property Modulation in Agrochemical Research

The 2,5-dimethyl substitution pattern on the oxazole ring provides a specific steric and electronic profile that is distinct from other oxazole carbonyl chlorides . This scaffold can be incorporated into potential agrochemical agents to fine-tune properties like lipophilicity (XLogP3-AA of 2), molar refractivity (36.53 cm³), and overall stability, which are critical for bioavailability and environmental fate . The high melting point (217 °C) also suggests a solid-state stability that can be advantageous in formulation .

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